5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

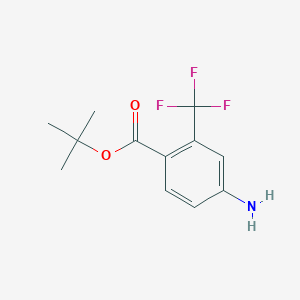

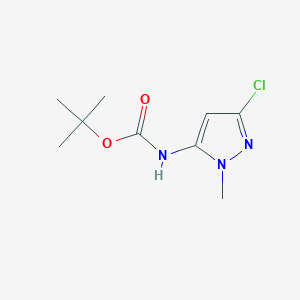

The molecular structure of 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene consists of a benzene ring substituted with bromo, dichloro, and methoxyphenoxy groups. The molecular weight of this compound is 348 g/mol.Scientific Research Applications

Synthesis and Biological Activity

- The compound has been utilized in the synthesis of biologically active natural products, like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, which are synthesized from related bromo-methoxy compounds. This synthesis is significant for understanding and producing biologically active compounds (Akbaba et al., 2010).

Antioxidant Properties

- Bromophenols derived from marine algae, structurally related to 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene, have been identified to exhibit potent antioxidant activities. This suggests their potential use in preventing oxidative deterioration of food and other products (Li et al., 2011).

Synthesis of Bromophenols for PTP1B Inhibition

- Bromophenols, including those related to this compound, have been synthesized and shown to be moderate inhibitors of protein tyrosine phosphatase 1B (PTP1B). This has implications for the potential treatment of diseases like diabetes and obesity (Guo et al., 2011).

Antibacterial Properties

- Studies on marine algae extracts have identified compounds structurally similar to this compound with significant antibacterial properties. This highlights the potential of these compounds in antibacterial applications (Xu et al., 2003).

Photochemical and Photophysical Properties

- This compound derivatives have been used in synthesizing zinc phthalocyanine with high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Industrial Process Scale-Up

- Related compounds have been scaled up for industrial processes, demonstrating the practical applicability of such chemical syntheses in pharmaceutical manufacturing, particularly in the development of therapeutics like SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

Safety and Hazards

properties

IUPAC Name |

5-bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O2/c1-17-9-2-4-10(5-3-9)18-13-11(15)6-8(14)7-12(13)16/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHTYPVKRDRRBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743273 |

Source

|

| Record name | 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55814-63-6 |

Source

|

| Record name | 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)

![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)

![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)